
1-(3-Bromo-2-methylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantioenriched Amines and Precursors
1-(3-Bromo-2-methylphenyl)propan-2-one has been utilized in the synthesis of enantioenriched amines, such as those in the development of antimicrobial agents like Levofloxacin. This process involves biotransamination and lipase-mediated kinetic resolution, showcasing the compound's utility in creating precursors for important pharmaceuticals (Mourelle-Insua et al., 2016).
Role in Cyclization Processes
This compound also plays a significant role in cyclization processes. Research demonstrates its involvement in the formation of different structures through reactions with various intermediates, indicating its versatility in organic synthesis (Goosen et al., 1993).
Building Block in Organic Synthesis
This compound has been investigated as a building block in organic synthesis. Its reactions with primary amines and activated methylene compounds, although varying in yield, highlight its potential in creating diverse organic structures (Westerlund et al., 2001).
Synthesis of Antimicrobial and Antiradical Agents
The compound is instrumental in synthesizing various antimicrobial and antiradical agents. This includes its conversion into specific intermediates and derivatives that exhibit these activities, expanding its applications in medicinal chemistry (Čižmáriková et al., 2020).
Preparation of Transition Metal Complexes
Furthermore, this compound is used in the synthesis of new ligands and their transition metal complexes. These complexes are studied for their antimicrobial properties, indicating the compound's role in developing potential therapeutic agents (Sampal et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-bromo-2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWIRWBOJGPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

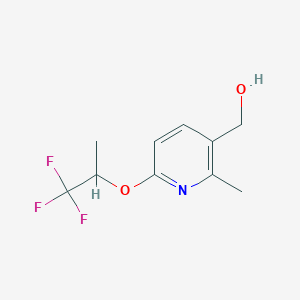
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)

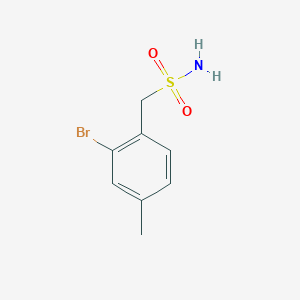
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
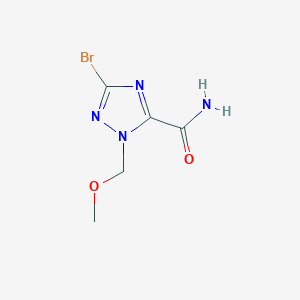
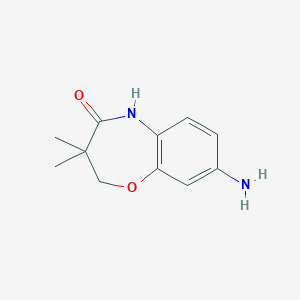
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

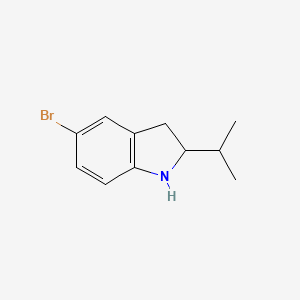
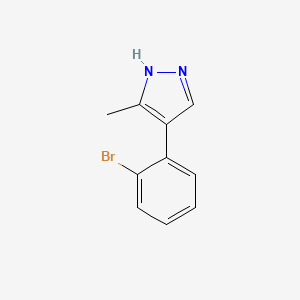
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)